molecular formula C12H18N2O3 B5479384 1-(3,5-Dimethoxyphenyl)-3-propylurea

1-(3,5-Dimethoxyphenyl)-3-propylurea

Cat. No.: B5479384
M. Wt: 238.28 g/mol
InChI Key: IKMUCCMSGSVGRP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-propylurea is a synthetic, 1,3-disubstituted urea derivative intended for research and development purposes. Compounds of this structural class are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors for various enzymatic targets. Urea-based compounds are widely explored in scientific research for their diverse biological activities. Specifically, 1,3-disubstituted ureas have been identified as a privileged scaffold in the development of potent inhibitors for enzymes such as soluble epoxide hydrolase (sEH), a target implicated in cardiovascular diseases, diabetes, and inflammatory conditions . The structural motif of this compound suggests potential for similar applications, though its specific inhibitory profile and potency require empirical determination. Furthermore, urea derivatives are actively studied in other fields, including the search for novel anti-tubercular agents and compounds that intervene in neurodegenerative signaling pathways . Researchers may value this chemical as a building block or intermediate for further synthetic elaboration or as a reference standard in analytical studies. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-4-5-13-12(15)14-9-6-10(16-2)8-11(7-9)17-3/h6-8H,4-5H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMUCCMSGSVGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-propylurea typically involves the reaction of 3,5-dimethoxyaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,5-Dimethoxyaniline+Propyl isocyanateThis compound\text{3,5-Dimethoxyaniline} + \text{Propyl isocyanate} \rightarrow \text{this compound} 3,5-Dimethoxyaniline+Propyl isocyanate→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carbonyl compounds.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Chlorine (Cl₂), Bromine (Br₂)

Major Products Formed

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Amines, Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases. Further studies are needed to fully understand its pharmacological effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,5-Dimethoxyphenyl)-3-propylurea and related urea derivatives or analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Key Properties
This compound C₁₂H₁₈N₂O₃ ~238.28 3,5-Dimethoxyphenyl, propyl Urea, Methoxy Enhanced polarity due to methoxy groups; potential for hydrogen bonding .
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Phenyl, dimethylaminopropyl Urea, Dimethylamino Basic dimethylamino group may improve solubility in acidic environments; limited toxicological data .
1-(3-(3-(4-Chlorophenyl)-6-oxo...propyl)urea C₂₂H₂₃ClN₄O₄ 442.90 4-Chlorophenyl, pyridazinone, propyl Urea, Chloro, Methoxy High molecular weight and chloro substituent may increase lipophilicity; structural complexity could limit bioavailability .
(E)-1-(3,5-Dimethoxyphenyl)...prop-2-en-1-one C₁₉H₁₈O₄ 310.35 3,5-Dimethoxyphenyl, 3-methoxyphenyl Ketone, Methoxy Conjugated enone system enables π-π stacking; lacks urea’s hydrogen-bonding capacity .

Key Findings from Comparative Analysis

Structural Complexity and Bioactivity The pyridazinone-containing urea derivative () exhibits significantly higher molecular weight (442.9 vs. 238.3) due to its fused heterocyclic ring. This structural feature may enhance target specificity but reduce solubility .

Electronic and Solubility Profiles Methoxy groups in this compound and (E)-1-(3,5-Dimethoxyphenyl)...prop-2-en-1-one () contribute to electron-donating effects, which may stabilize charge-transfer interactions. The chlorophenyl-pyridazinone derivative () introduces a lipophilic chloro substituent, likely increasing affinity for hydrophobic binding pockets .

Safety and Toxicity Considerations The dimethylamino-substituted urea () lacks comprehensive toxicological data, highlighting a critical gap compared to the methoxy-substituted target compound, whose safety profile remains uncharacterized in the provided evidence .

Research Implications

  • Structure-Activity Relationships (SAR): The propyl chain in this compound may optimize steric compatibility with enzyme active sites compared to bulkier analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dimethoxyphenyl)-3-propylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Urea derivatives are typically synthesized via condensation of substituted anilines with isocyanates or carbamoyl chlorides. For this compound, a plausible route involves reacting 3,5-dimethoxyaniline with propyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C . Evidence from analogous urea syntheses suggests that yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using catalytic bases like triethylamine to neutralize HCl byproducts . Purity (>95%) is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/petroleum ether) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR data with computed spectra (e.g., using PubChem or ACD/Labs). For example, methoxy protons (δ ~3.7–3.8 ppm) and urea NH protons (δ ~5.5–6.5 ppm) should align with similar compounds .
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and absence of residual isocyanate peaks (~2270 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., [M+H]+^+ at m/z 267.1 for C12_{12}H18_{18}N2_2O3_3) .

Q. What biological activities are associated with urea derivatives like this compound?

  • Methodological Answer : Urea derivatives exhibit diverse bioactivities, including herbicidal, antifungal, and kinase inhibitory properties. For this compound, preliminary assays could focus on:

  • Enzyme Inhibition : Test against acetylcholinesterase or urease using Ellman’s assay or pH-STAT methods .
  • Antimicrobial Activity : Screen via microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, residual solvents, or impurities. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., urea NH proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in 3,5-dimethoxyphenyl groups) .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (Gaussian or ORCA software) .

Q. What strategies optimize the scalability of this compound synthesis for industrial research?

  • Methodological Answer : Scale-up challenges include exothermic reactions and byproduct management. Solutions involve:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce reaction times .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .
  • Byproduct Recycling : Recover methanol/HCl via distillation or ion-exchange resins .

Q. How can computational methods predict the agrochemical potential of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., plant acetolactate synthase) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with herbicidal activity using descriptors like logP and HOMO-LUMO gaps .
  • Environmental Fate Prediction : Use EPI Suite to estimate biodegradation half-lives and soil adsorption coefficients .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for urea derivatives?

  • Methodological Answer : Variations in IC50_{50} or MIC values may stem from assay conditions (e.g., pH, solvent). Mitigation steps:

  • Standardized Protocols : Follow OECD guidelines for antimicrobial testing .
  • Control Compounds : Include reference drugs (e.g., chloramphenicol for antibacterial assays) to validate results .
  • Dose-Response Curves : Use 8–12 concentration points to improve statistical reliability .

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